molecular formula C18H14Cl2N2S2 B3036387 4-Chlorophenyl 6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl sulfide CAS No. 339278-78-3

4-Chlorophenyl 6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl sulfide

Cat. No. B3036387
CAS RN: 339278-78-3
M. Wt: 393.4 g/mol
InChI Key: CJPPSDLAYFZCBN-UHFFFAOYSA-N
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Description

This compound is also known as 6-{[(4-chlorophenyl)sulfanyl]methyl}-N,2-dimethylpyrimidin-4-amine . It has a molecular weight of 279.79 and its IUPAC name is N-(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl)-N-methylamine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H14ClN3S/c1-9-16-11(7-13(15-2)17-9)8-18-12-5-3-10(14)4-6-12/h3-7H,8H2,1-2H3,(H,15,16,17) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 279.79 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not found in the sources.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Methods : The compound has been synthesized under various conditions, including microwave irradiation, demonstrating its stability and reactivity under diverse synthetic conditions (Ding Xin-yu, 2006).
  • Molecular Structure : The molecular structure of related compounds has been characterized using X-ray single-crystal diffraction techniques, indicating the potential for detailed structural analysis of similar compounds (Huan-mei Guo & Jie Shun, 2004).

Biological and Medicinal Research

  • Anti-Tubercular Activity : Derivatives of this compound have shown potent inhibitory effects against Mycobacterium tuberculosis, suggesting potential medicinal applications in treating tuberculosis (Ramaiyan Manikannan et al., 2010).
  • Cytotoxic Activity : Studies on related 4-thiopyrimidine derivatives have explored their cytotoxicity against various cancer cell lines, indicating potential in cancer research (Marcin Stolarczyk et al., 2018).

Material Science Applications

  • Polyimide Synthesis : Research has been conducted on synthesizing transparent aromatic polyimides derived from similar sulfur-containing compounds, suggesting applications in materials science (P. Tapaswi et al., 2015).

Antimicrobial Research

  • Antimicrobial Activity : Pyrimidine derivatives of this compound have shown activity against various bacteria and fungi, indicating its potential use in developing antimicrobial agents (J.V.Guna & D.M.Purohit, 2012).

Crystallography and Spectroscopy

  • Crystal and Molecular Structure : Studies on crystal and molecular structure using X-ray diffraction have been conducted, which is crucial for understanding the compound's physical properties (I. Caracelli et al., 2018).
  • Vibrational Spectroscopy : Theoretical studies on the geometry and vibration of related compounds provide insights into their molecular behavior (Yuan-Zhi Song et al., 2008).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and the signal word “Warning” is used for it . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

4-(4-chlorophenyl)sulfanyl-6-[(4-chlorophenyl)sulfanylmethyl]-2-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2S2/c1-12-21-15(11-23-16-6-2-13(19)3-7-16)10-18(22-12)24-17-8-4-14(20)5-9-17/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJPPSDLAYFZCBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)SC2=CC=C(C=C2)Cl)CSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201141459
Record name 4-[(4-Chlorophenyl)thio]-6-[[(4-chlorophenyl)thio]methyl]-2-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201141459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorophenyl 6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl sulfide

CAS RN

339278-78-3
Record name 4-[(4-Chlorophenyl)thio]-6-[[(4-chlorophenyl)thio]methyl]-2-methylpyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339278-78-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(4-Chlorophenyl)thio]-6-[[(4-chlorophenyl)thio]methyl]-2-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201141459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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